molecular formula C19H22N2O4 B2728337 4-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridine CAS No. 2034525-55-6

4-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridine

Cat. No.: B2728337
CAS No.: 2034525-55-6
M. Wt: 342.395
InChI Key: NOTJFNSKCPCOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridine is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized to introduce the pyridin-4-yloxy group.

    Attachment of the Dimethoxyphenyl Group: The 2,3-dimethoxyphenyl group is introduced through a coupling reaction, such as a Friedel-Crafts acylation or a palladium-catalyzed cross-coupling reaction.

    Final Assembly: The intermediate compounds are then combined under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the functional groups on the aromatic rings or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.

    Receptors: It may bind to receptors on the surface of cells, modulating their activity and leading to downstream effects.

    Pathways: The compound may influence signaling pathways, affecting cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dimethoxyphenyl)(3-(pyridin-3-yloxy)piperidin-1-yl)methanone: Similar structure with a different position of the pyridine ring.

    (2,3-Dimethoxyphenyl)(3-(pyridin-2-yloxy)piperidin-1-yl)methanone: Another isomer with the pyridine ring in a different position.

    (2,3-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone: Similar compound with an ethanone group instead of a methanone group.

Uniqueness

4-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridine is unique due to its specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to its isomers and analogs.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-17-7-3-6-16(18(17)24-2)19(22)21-12-4-5-15(13-21)25-14-8-10-20-11-9-14/h3,6-11,15H,4-5,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTJFNSKCPCOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.